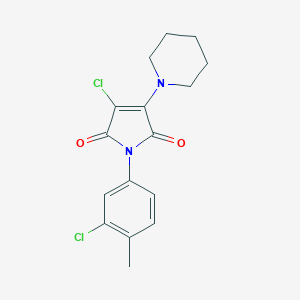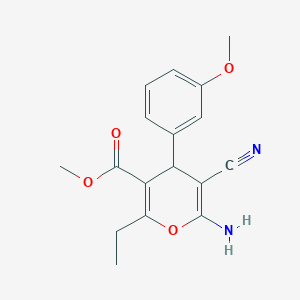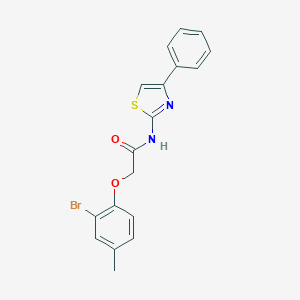![molecular formula C31H26N6O3S B380838 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 315239-13-5](/img/structure/B380838.png)
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C31H26N6O3S. It includes a 1,3-dioxobenzo[de]isoquinolin-2-yl group, a 1,2,4-triazol-3-yl group, and a pyridin-3-ylmethyl group. For a detailed structural analysis, it would be best to refer to a crystallography or spectroscopy study.Physical And Chemical Properties Analysis
The molecular weight of this compound is 562.6 g/mol. Unfortunately, the available resources do not provide further information on the physical and chemical properties of this compound, such as its density, boiling point, melting point, or flash point .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potential
Synthesis Techniques
The process of synthesizing derivatives similar to the compound involves multiple steps, including alkylation and condensation reactions. These methods facilitate the creation of a variety of compounds with potential biological activity, by incorporating different substituents into the 1,2,4-triazole framework (Chalenko et al., 2019).
Antimicrobial and Antibacterial Activities
Derivatives of 1,2,4-triazole have shown promising results in screening for antimicrobial and antibacterial properties. This includes the potential to inhibit the growth of various bacterial and fungal strains, which indicates a broad spectrum of application in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Anticancer Potential
The modification of compounds structurally related to the one , by incorporating different functional groups, has been explored for their anticancer effects. For example, replacing certain groups with alkylurea has shown to retain antiproliferative activity and reduce toxicity, indicating potential in cancer therapy research (Wang et al., 2015).
Anti-inflammatory and Antioxidant Activities
Some derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showing significant potential in treating inflammation and oxidative stress-related conditions (Baviskar et al., 2013).
CNS Activity
The exploration of triazolo-pyridine derivatives, closely related to the compound of interest, has indicated their usefulness in treating central nervous system (CNS) disorders, including depression, anxiety, and other conditions affecting the CNS (Habernickel, 2001).
Eigenschaften
IUPAC Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N6O3S/c38-27(33-19-21-8-6-16-32-18-21)20-41-31-35-34-26(37(31)23-11-2-1-3-12-23)15-7-17-36-29(39)24-13-4-9-22-10-5-14-25(28(22)24)30(36)40/h1-6,8-14,16,18H,7,15,17,19-20H2,(H,33,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMQZGJQIBVKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CN=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B380756.png)

![Ethyl 4-[(4-chlorophenyl)amino]quinoline-3-carboxylate](/img/structure/B380761.png)
![8-[[Butyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B380762.png)
![Ethyl 4-(3-methoxyanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380763.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380765.png)
![Ethyl 4-[(4-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B380766.png)

![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380769.png)
![Ethyl 2-{[(3-methylphenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B380770.png)

![[4-[(E)-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate](/img/structure/B380776.png)
![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)
